molecular formula C25H23NO7 B11956509 n,o-Bis[(benzyloxy)carbonyl]tyrosine CAS No. 29713-96-0

n,o-Bis[(benzyloxy)carbonyl]tyrosine

Cat. No.: B11956509
CAS No.: 29713-96-0
M. Wt: 449.5 g/mol
InChI Key: BFBGTMUCHUBFCZ-UHFFFAOYSA-N
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Description

N,O-Bis[(benzyloxy)carbonyl]tyrosine is a chemically protected derivative of the amino acid L-tyrosine. With the CAS Registry Number 29713-96-0, this compound has a molecular formula of C25H23NO7 and a molecular weight of 449.46 g/mol . It is characterized by the presence of benzyloxycarbonyl (Cbz) protecting groups on both the primary amine of the tyrosine backbone and the phenolic hydroxyl group. This dual protection makes it a valuable building block in organic synthesis and peptide chemistry, particularly for the construction of complex molecules where selective deprotection is required. The compound is also known by several synonyms, including Dicarbobenzoxy-L-tyrosine and N,O-Dicarbobenzoxy-L-tyrosine . Tyrosine derivatives serve as critical precursors and intermediates in medicinal chemistry research. Scientific literature indicates that tyrosine-based structures are key scaffolds in developing potent antagonists for purinergic receptors like P2X7, a target involved in inflammatory processes . Furthermore, tyrosine derivatives have been explored as multi-targeted enzyme inhibitors for combating inflammation and as structural components in the development of PPARγ agonists . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBGTMUCHUBFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294764
Record name n,o-bis[(benzyloxy)carbonyl]tyrosine
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Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57228-56-5, 29713-96-0
Record name NSC333725
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC97954
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,o-bis[(benzyloxy)carbonyl]tyrosine
Source EPA DSSTox
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Synthetic Methodologies for N,o Bis Benzyloxy Carbonyl Tyrosine and Its Analogs

Direct Synthesis Approaches to N,O-Bis[(benzyloxy)carbonyl]tyrosine

Strategies for Simultaneous N- and O-Protection

The simultaneous protection of the amino and hydroxyl groups of tyrosine is typically achieved by reacting L-tyrosine with an excess of a benzyloxycarbonylating agent, such as benzyl (B1604629) chloroformate (Cbz-Cl), under basic conditions. This reaction, often a variation of the Schotten-Baumann reaction, utilizes a base to neutralize the hydrochloric acid generated during the acylation, thereby driving the reaction to completion. The nucleophilicity of both the amino and the phenoxide ion (formed from the hydroxyl group in the presence of a base) allows for their concurrent reaction with the electrophilic benzyl chloroformate.

Key to this strategy is the use of a sufficient excess of both the protecting group precursor and the base to ensure complete reaction at both functional sites. The choice of base and solvent system plays a crucial role in the efficiency of the simultaneous protection.

Optimization of Reaction Conditions and Reagents

The optimization of direct N,O-bis(benzyloxycarbonylation) of tyrosine involves a careful selection of reagents and reaction parameters to maximize yield and purity while minimizing side reactions.

Reaction Parameters for Direct Synthesis:

ParameterConditionRationale
Benzyloxycarbonylating Agent Benzyl Chloroformate (Cbz-Cl)A common and effective reagent for introducing the Cbz protecting group. nih.gov
Base Sodium Carbonate, Sodium Hydroxide (B78521)Neutralizes the HCl byproduct, facilitating the reaction. The strength and amount of base can influence the reaction rate and selectivity.
Solvent Water, Ethyl Acetate, DioxaneA two-phase system (e.g., water and an organic solvent) is often employed in Schotten-Baumann conditions to facilitate the separation of the product. nbinno.com
Temperature 0 °C to Room TemperatureLower temperatures are often used to control the exothermicity of the reaction and minimize potential side reactions.
Stoichiometry Excess Cbz-Cl and BaseEnsures complete protection of both the amino and hydroxyl groups.

Research has shown that the pH of the reaction medium is a critical factor. Basic conditions are necessary to deprotonate the amino and hydroxyl groups, thereby increasing their nucleophilicity and reactivity towards benzyl chloroformate. The optimization of pH can lead to significant improvements in the yield and purity of the desired N,O-bis-protected product.

Stepwise Protection Strategies for Tyrosine Derivatives

Stepwise protection offers a more controlled approach to the synthesis of this compound. This method involves the sequential introduction of the benzyloxycarbonyl groups onto the amino and hydroxyl moieties, allowing for the isolation and purification of the N-protected intermediate before proceeding to the O-protection. This can be particularly advantageous when aiming for high purity or when dealing with complex substrates where selectivity is a concern.

Sequential Introduction of Benzyloxycarbonyl Groups on Amino and Hydroxyl Moieties

The stepwise synthesis typically begins with the selective protection of the more nucleophilic α-amino group of L-tyrosine. This is readily achieved by reacting tyrosine with one equivalent of benzyl chloroformate under controlled basic conditions. The resulting N-Benzyloxycarbonyl-L-tyrosine is a stable and well-characterized intermediate that is commercially available and widely used in peptide synthesis. nbinno.comnih.gov

The second step involves the protection of the phenolic hydroxyl group of N-Cbz-L-tyrosine. This O-acylation is generally more challenging than the initial N-protection due to the lower nucleophilicity of the phenolic hydroxyl group compared to the amino group.

Chemoselective Protection Techniques for Differential Reactivity

The differential reactivity of the amino and hydroxyl groups in tyrosine forms the basis for chemoselective protection strategies. The principle that "acidity favors O-acylation, while alkalinity favors N-acylation" is a guiding concept in this context. beilstein-journals.org

Under basic conditions, the amino group is the more potent nucleophile, leading to preferential N-acylation. Conversely, under acidic conditions, the amino group is protonated and thus non-nucleophilic. This allows for the selective acylation of the less basic (but still nucleophilic) hydroxyl group.

Chemoselective O-Acylation of N-Cbz-L-Tyrosine:

ParameterConditionRationale
Starting Material N-Benzyloxycarbonyl-L-tyrosineThe amino group is already protected, directing the reaction to the hydroxyl group.
Acylating Agent Benzyl ChloroformateIntroduces the second benzyloxycarbonyl group.
Reaction Medium Acidic (e.g., in the presence of a strong acid like HClO₄)Protonates the amino group, preventing it from reacting, and facilitates the O-acylation of the phenolic hydroxyl group. beilstein-journals.org
Solvent Inert organic solvents (e.g., ethyl acetate)Provides a suitable medium for the reaction. beilstein-journals.org

This chemoselective approach allows for the clean and high-yielding synthesis of this compound from its N-protected precursor.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to peptide and amino acid synthesis to minimize environmental impact and enhance safety. Key considerations in the synthesis of this compound include the use of greener solvents, the reduction of hazardous reagents, and the development of more atom-economical processes.

Traditional solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), are facing increasing regulatory scrutiny due to their toxicity. Research is actively exploring more benign alternatives.

Potential Green Solvents for Amino Acid Protection:

SolventProperties
2-Methyltetrahydrofuran (2-MeTHF) A bio-derived solvent with a favorable environmental profile. biotage.com
Cyclopentyl methyl ether (CPME) Offers good performance in peptide synthesis with reduced environmental impact. biotage.com
Ethyl acetate A less toxic and more environmentally friendly alternative to many chlorinated solvents. lu.se
N-Butylpyrrolidinone (NBP) Shows promise as a greener replacement for DMF and NMP. lu.se

In addition to solvent replacement, other green chemistry approaches applicable to the synthesis of protected amino acids include:

Catalytic Methods: The development of catalytic methods for the introduction of protecting groups can reduce the need for stoichiometric reagents and minimize waste. For instance, catalytic systems for Cbz-protection of amines are being explored. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot, direct synthesis approaches can be more atom-economical than multi-step procedures if they proceed with high selectivity and yield.

Renewable Feedstocks: While the core starting material, L-tyrosine, is a naturally occurring amino acid, the reagents used for protection are typically derived from petrochemical sources. Future research may focus on developing protecting groups derived from renewable resources.

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Solvent Selection in Protected Amino Acid Synthesis

The choice of solvent is a critical parameter in the synthesis of protected amino acids, significantly influencing reaction rates, yields, and the suppression of side reactions. Efficient solvation of the reactants, including the amino acid and the protecting group precursor, is essential for successful synthesis. peptide.com

In the context of peptide synthesis, which shares similar principles with the synthesis of protected amino acids, solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are commonly employed. peptide.combiotage.com DMF and NMP are favored for their ability to dissolve a wide range of protected amino acids and reagents. biotage.comoup.com However, DMF can decompose over time to release dimethylamine, which can inadvertently remove Fmoc protecting groups, a common alternative to Cbz. peptide.com NMP is a more stable but also more expensive alternative. peptide.com

The polarity of the solvent plays a crucial role, especially when dealing with hydrophobic peptides or protected amino acids. For instance, NMP, being less polar than DMF, can be more effective in preventing aggregation and precipitation during the synthesis of hydrophobic sequences. biotage.com The use of solvent mixtures, such as DMF-DMSO, has also been shown to be effective in solubilizing peptide fragments and improving yields in solid-phase synthesis. oup.com

Recent research has also focused on more environmentally friendly solvents. Acetonitrile and tetrahydrofuran (THF) have shown promise, particularly when used with PEG-based resins. peptide.com The overarching goal is to replace hazardous solvents with more benign alternatives without compromising the efficiency of the synthesis. nih.gov

SolventKey CharacteristicsCommon Applications
N,N-Dimethylformamide (DMF) High polarity, good solubilizing power for many reagents. biotage.comoup.comWidely used in both solid-phase and solution-phase peptide synthesis.
N-Methylpyrrolidone (NMP) More polar and stable than DMF, effectively solvates resins. peptide.combiotage.comPreferred for difficult couplings and synthesis of hydrophobic sequences. biotage.com
Dichloromethane (DCM) Good swelling for polystyrene resins, unreactive to TFA in Boc chemistry. peptide.comPrimarily used in Boc-based solid-phase peptide synthesis.
Acetonitrile (MeCN) Less toxic alternative to DMF and NMP, suitable for certain catalytic systems. nih.govUsed in catalyst development for greener peptide synthesis. nih.gov
Dimethyl Sulfoxide (DMSO) Highly polar, used in mixtures to enhance solubility. oup.comFragment condensation and synthesis of poorly soluble peptides. oup.com

Catalyst Development for Environmentally Benign Transformations

The development of catalytic methods for peptide synthesis is a significant area of research aimed at reducing the large amounts of waste generated by traditional stoichiometric coupling reagents. nih.gov The ideal catalyst would be efficient, recyclable, and operate in environmentally benign solvents. nih.gov

One approach involves the design of small molecule catalysts that can facilitate amide bond formation. For example, a catalyst system incorporating redox recycling of diselenide and phosphine with air as the ultimate oxidant has been developed. nih.gov This system has shown efficiency in both solution and solid-phase peptide synthesis and can function in acetonitrile, a greener alternative to DMF. nih.gov

Organocatalysts are also gaining attention. A simple organocatalyst, Cat-Se, has been reported to catalyze the direct synthesis of amides and peptides under mild light irradiation, avoiding the need for heating or inert gas protection. nih.gov This method has demonstrated high selectivity and preservation of stereochemical integrity, making it attractive for peptide drug synthesis. nih.gov

The concept of "catalyst-free" synthesis represents the ultimate goal in green chemistry. rsc.orgresearchgate.net While not always feasible for complex syntheses, researchers are exploring methods to reduce or eliminate the need for catalysts in certain reactions, such as the cyclization of free amino acids to form cyclic dipeptides. rsc.orgresearchgate.net

Catalyst SystemKey FeaturesAdvantages
Diselenide/Phosphine Redox Cycle Utilizes air as the ultimate oxidant and phenylsilane as the reductant. nih.govOperates in acetonitrile, reducing reliance on DMF. nih.gov
Cat-Se (Organocatalyst) Light-accelerated amide and peptide synthesis. nih.govHigh yields, high selectivity, and no racemization under mild conditions. nih.gov
HBTU (Coupling Reagent) Widely used in solid-phase peptide synthesis. nih.govServes as a benchmark for comparing the efficiency of new catalytic methods. nih.gov

Purification and Characterization of Protected Tyrosine Intermediates

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the high purity required for subsequent applications, particularly in peptide synthesis where the presence of impurities can lead to the formation of undesired side products.

Chromatographic Techniques for High Purity Isolation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of protected amino acids and peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of acetonitrile or methanol in water with an additive like trifluoroacetic acid (TFA). nih.gov

For the isolation of protected tyrosine derivatives, the specific conditions of the HPLC method, such as the gradient profile and flow rate, are optimized to achieve baseline separation of the desired product from any unreacted starting materials or side products. nih.gov The purity of the collected fractions is then assessed by analytical HPLC. nih.gov

In addition to HPLC, other chromatographic techniques such as silica gel chromatography can be employed for purification, particularly for larger scale preparations. nih.gov The choice of eluent system is critical for achieving effective separation on a silica gel column.

More advanced techniques like monolithic molecularly imprinted polymer sol-gel packed tips have been developed for the selective extraction of tyrosine from biological samples, demonstrating the potential for highly specific separation methods. nih.gov

Chromatographic TechniquePrincipleApplication in Protected Tyrosine Synthesis
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity, with a nonpolar stationary phase and a polar mobile phase. nih.govHigh-resolution purification and purity analysis of protected tyrosine derivatives. nih.gov
Silica Gel Chromatography Separation based on polarity, with a polar stationary phase and a nonpolar mobile phase. nih.govPreparative scale purification of reaction mixtures. nih.gov
Size Exclusion Chromatography (SEC) Separation based on molecular size. wikipedia.orgCan be used to assess protein stability and aggregation, which is relevant for larger peptide structures. wikipedia.org

Spectroscopic Validation of Protected Derivatives

Once purified, the chemical structure and identity of this compound must be unequivocally confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure. ¹H NMR spectroscopy provides information about the number and types of protons and their connectivity, while ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. For this compound, characteristic signals for the aromatic protons of the tyrosine and benzyloxycarbonyl groups, as well as the alpha- and beta-protons of the amino acid backbone, would be expected. ucla.edu

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands for the carbonyl groups of the carbamates and the carboxylic acid, as well as N-H and O-H stretching vibrations, would be observed. nih.gov

Spectroscopic TechniqueInformation ObtainedExpected Observations for this compound
¹H NMR Spectroscopy Proton environment and connectivity. ucla.eduSignals corresponding to aromatic protons, benzylic protons, and the tyrosine backbone protons. ucla.edu
¹³C NMR Spectroscopy Carbon skeleton of the molecule. ucla.eduResonances for all unique carbon atoms, including carbonyls, aromatic carbons, and aliphatic carbons. ucla.edu
Mass Spectrometry (MS) Molecular weight and elemental composition. nih.govA molecular ion peak corresponding to the calculated mass of the compound. nih.gov
Infrared (IR) Spectroscopy Presence of functional groups. nih.govCharacteristic absorption bands for C=O, N-H, and O-H bonds. nih.gov

Benzyloxycarbonyl Protecting Group Chemistry in Context of Tyrosine

The benzyloxycarbonyl group is a widely used amine-protecting group in organic synthesis. youtube.com Its introduction masks the nucleophilic and basic nature of the amino group, as well as the nucleophilicity of the hydroxyl group in tyrosine. youtube.comtotal-synthesis.com

Mechanism of Benzyloxycarbonyl Group Introduction: Reaction Pathways with Benzyl (B1604629) Chloroformate

The most common method for the introduction of the benzyloxycarbonyl group is through the reaction of tyrosine with benzyl chloroformate (also known as Cbz-Cl or Z-Cl). youtube.comwikipedia.org This reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution at a low temperature. chegg.com

The mechanism involves the nucleophilic attack of the deprotonated amino and phenoxide groups of tyrosine on the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium hydroxide (B78521), is required to deprotonate the amino and hydroxyl groups, as well as to neutralize the hydrochloric acid byproduct formed during the reaction. youtube.comreddit.com The reaction proceeds as follows:

Deprotonation: The base removes the protons from the amino group and the phenolic hydroxyl group of tyrosine, forming the corresponding anionic species.

Nucleophilic Attack: The deprotonated amino and hydroxyl groups then act as nucleophiles, attacking the carbonyl carbon of two separate molecules of benzyl chloroformate.

Chloride Elimination: In each case, the chloride ion is eliminated as a leaving group, resulting in the formation of the N-Cbz and O-Cbz carbamates, respectively.

The use of a biphasic system, such as ether and water, can be employed to facilitate the separation of the product from the reaction mixture. chegg.com

Alternative Acylating Agents and Their Reactivity

While benzyl chloroformate is the most traditional reagent, other acylating agents can also be used to introduce the benzyloxycarbonyl group. These alternatives can offer advantages in terms of reactivity and selectivity. One such alternative is benzyl N-succinimidyl carbonate (Cbz-OSu). commonorganicchemistry.com This reagent is often preferred due to its higher stability and ease of handling compared to the lachrymatory and moisture-sensitive benzyl chloroformate. commonorganicchemistry.com

The reaction with Cbz-OSu proceeds via a similar nucleophilic acyl substitution mechanism, with the N-hydroxysuccinimide anion being a better leaving group than chloride. This can sometimes lead to milder reaction conditions and improved yields. Another, less common, alternative is dibenzyloxycarbonyl dicarbonate (B1257347) (Cbz₂O). total-synthesis.com

Selective Cleavage of Benzyloxycarbonyl Groups

The removal of the Cbz group, known as deprotection, is a critical step to liberate the free amino and hydroxyl functions at the desired stage of a synthesis. The Cbz group is known for its stability under a range of conditions, yet it can be cleaved selectively using specific methods. total-synthesis.com

Catalytic Hydrogenolysis for Z-Deprotection

The most common and mildest method for the cleavage of the benzyloxycarbonyl group is catalytic hydrogenolysis. total-synthesis.comwikipedia.org This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on charcoal (Pd/C). wikipedia.orgorganic-chemistry.org

The mechanism of hydrogenolysis involves the reduction of the benzylic carbon-oxygen bond. The reaction proceeds on the surface of the catalyst where hydrogen is activated. osti.govrsc.org The Cbz group is cleaved to yield toluene (B28343) and a carbamic acid intermediate, which readily decarboxylates to release the free amine. total-synthesis.com The phenolic Cbz group is cleaved to yield toluene and the free hydroxyl group. This method is highly efficient and clean, with the byproducts being volatile (toluene and carbon dioxide).

Acid-Mediated Cleavage Mechanisms

The benzyloxycarbonyl group can also be removed under acidic conditions, although this method is generally harsher than hydrogenolysis. wikipedia.org Strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can be employed. nih.gov

The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the benzyl-oxygen bond to form a stable benzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction mixture. One of the challenges with acid-mediated deprotection of O-benzyl groups on tyrosine is the potential for O-to-C migration of the benzyl group, leading to the formation of 3-benzyltyrosine as a side product. nih.gov The use of scavengers, such as thioanisole, in conjunction with acids like TFA can help to suppress this side reaction by providing a "push-pull" mechanism for deprotection. jst.go.jp Stronger acid systems, such as trifluoromethanesulfonic acid (TFMSA) in TFA with dimethyl sulfide, have also been studied for the removal of benzyl protecting groups. acs.org

Orthogonal Deprotection Strategies in Multistep Synthesis

In the complex art of multistep synthesis, particularly in peptide chemistry, the concept of "orthogonality" in protecting groups is paramount. nih.govescholarship.orgresearchgate.net Orthogonal protecting groups are those that can be selectively removed in any order in the presence of each other, as they are cleaved under different, non-interfering reaction conditions. nih.govescholarship.orgrsc.org

The benzyloxycarbonyl group plays a significant role in such strategies. For instance, the Cbz group is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group, and it is also stable to the mildly acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group. nih.govescholarship.org This allows for the selective deprotection of Fmoc or Boc groups while the Cbz-protected tyrosine side chain remains intact. Conversely, the Cbz group can be removed by hydrogenolysis without affecting Fmoc or Boc groups. This orthogonality allows for the precise and controlled unmasking of different functional groups at various stages of a complex synthesis, enabling the construction of intricate molecules like branched or cyclic peptides. sigmaaldrich.com

Stability and Reactivity Considerations of Benzyloxycarbonyl-Protected Tyrosine

The introduction of benzyloxycarbonyl (Cbz or Z) groups to both the α-amino and the phenolic side-chain hydroxyl group of tyrosine yields N,O-Bis[(benzyloxy)carbonyl]tyrosine. This protection strategy is pivotal in peptide synthesis, fundamentally altering the amino acid's reactivity to allow for controlled peptide bond formation while preventing unwanted side reactions. The stability and reactivity of this doubly protected derivative are governed by the electronic and steric nature of the Cbz groups.

The phenolic side chain of unprotected tyrosine contains a hydroxyl (-OH) group, which is a powerful activating group in electrophilic aromatic substitution. refinerlink.combyjus.compressbooks.pub The lone pairs on the hydroxyl oxygen donate electron density into the aromatic ring through resonance, making the ortho and para positions particularly electron-rich and highly susceptible to attack by electrophiles. quora.comgoogle.com This high reactivity necessitates protection of the hydroxyl group during peptide synthesis to avoid side reactions such as O-acylation, alkylation, or undesired ring modifications like nitration or halogenation. libretexts.orgbyjus.com

Upon protection of the phenolic hydroxyl group with a benzyloxycarbonyl group, its chemical character is significantly modified. The product, an aryl benzyloxycarbonyl carbonate, experiences a substantial attenuation of the activating influence of the phenolic oxygen. libretexts.org The primary reason for this deactivation is the electronic effect of the adjacent carbonyl (C=O) moiety in the carbonate structure. The non-bonding valence electron pairs on the phenolic oxygen, which are responsible for the high nucleophilic reactivity of the unprotected phenol (B47542) ring, are diverted and delocalized toward the adjacent carbonyl group through resonance. libretexts.org

This electron-withdrawing effect reduces the electron density donated to the aromatic ring, making the ring less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.comlibretexts.org Groups that withdraw electrons from an aromatic ring are known as deactivating groups because they destabilize the carbocation intermediate (the sigma complex) that forms during electrophilic aromatic substitution, thereby raising the activation energy of the reaction. libretexts.org Consequently, the O-Cbz protected tyrosine side chain is significantly less prone to undergo unwanted electrophilic substitution reactions compared to the highly reactive, unprotected phenol side chain.

Maintaining the stereochemical integrity of chiral amino acids is a critical challenge in peptide synthesis. The loss of stereochemical purity, known as racemization, can occur at the α-carbon, particularly during the carboxyl group activation step required for peptide bond formation. byjus.comquora.com

The primary mechanism for racemization in N-acyl amino acids involves the formation of a planar 5(4H)-oxazolone intermediate. numberanalytics.comlibretexts.org However, the use of urethane-based protecting groups, such as the benzyloxycarbonyl (Cbz) group, is a cornerstone strategy for suppressing racemization. The lone pair of electrons on the urethane (B1682113) oxygen atom participates in resonance, which makes the formation of the corresponding oxazolone (B7731731) intermediate less favorable. numberanalytics.com This inherent property of the Cbz group helps to preserve the stereochemical configuration of the amino acid during coupling reactions.

Studies have demonstrated that N-Cbz-protected amino acids can be successfully coupled with minimal racemization under appropriate conditions. For instance, the reaction of N-Cbz-protected amino acids with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole proceeded in high yields without detectable racemization. researchgate.net The choice of coupling reagents and additives is crucial. The use of carbodiimides like DCC or DIC in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) is a common method to suppress racemization during peptide bond formation. byjus.compressbooks.pubmasterorganicchemistry.com

Deprotection of the Cbz group is typically achieved through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which is a mild method that generally does not affect the stereocenter. google.com While harsh acidic or basic conditions can pose a risk for racemization with some protecting groups, the standard hydrogenolysis for Cbz removal is known for its clean and gentle nature, yielding the free amine via an unstable carbamic acid intermediate that readily decarboxylates. google.comnih.gov

The table below summarizes key factors that influence the maintenance of stereochemical integrity for Cbz-protected tyrosine during its use in synthesis.

FactorInfluence on Stereochemical IntegrityRationale
Protecting Group Type HighThe urethane structure of the Cbz group discourages the formation of the planar oxazolone intermediate, which is the primary pathway for racemization. numberanalytics.com
Coupling Reagents HighThe choice of activating agent for the carboxyl group is critical. Reagents can be selected to minimize activation times and reduce the lifetime of racemization-prone intermediates. quora.commasterorganicchemistry.com
Additives HighAdditives like 1-hydroxybenzotriazole (HOBt) are added to coupling reactions to act as racemization suppressants, often by forming active esters that are less prone to cyclize into oxazolones. byjus.compressbooks.pub
Base MediumThe strength and concentration of the base used during coupling can influence the rate of proton abstraction from the α-carbon, a key step in racemization. Weaker bases are often preferred. masterorganicchemistry.com
Deprotection Method HighCatalytic hydrogenolysis, the standard method for Cbz removal, is exceptionally mild and does not typically induce racemization at the α-carbon. google.com

Applications of N,o Bis Benzyloxy Carbonyl Tyrosine in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The rigid and functionalized scaffold of N,O-Bis[(benzyloxy)carbonyl]tyrosine renders it an exceptional starting material for the synthesis of elaborate molecular architectures. Its utility is particularly pronounced in the fields of peptide chemistry and the construction of non-peptidic frameworks.

Role in Peptide and Peptidomimetic Synthesis

In the realm of peptide synthesis, the protection of reactive functional groups in amino acid side chains is crucial to prevent undesired side reactions. peptide.com The benzyloxycarbonyl group has long been a staple for protecting the alpha-amino group of amino acids in solution-phase peptide synthesis. peptide.comgcwgandhinagar.com In the case of tyrosine, the phenolic hydroxyl group also requires protection to avoid side reactions during peptide coupling. This compound provides a fully protected tyrosine residue that can be efficiently incorporated into growing peptide chains.

The benzyloxycarbonyl protecting groups are advantageous due to their stability under a range of reaction conditions and their susceptibility to removal by specific methods, such as catalytic hydrogenation. This orthogonality allows for the selective deprotection of the N-terminal Cbz group for chain elongation while the O-Cbz group remains intact, or the simultaneous removal of both Cbz groups at a later stage of the synthesis.

Furthermore, this compound is instrumental in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but possess enhanced properties such as increased stability against enzymatic degradation and improved bioavailability. researchgate.netnsf.govnih.gov By providing a stable and versatile scaffold, this compound allows for the introduction of non-natural structural elements, leading to the development of novel therapeutic agents. For instance, peptidomimetics containing modified tyrosine residues have been explored as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. nih.gov

Table 1: Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationChemical StructureCommon ApplicationCleavage Conditions
BenzyloxycarbonylCbz or ZC6H5CH2O-CO-N-terminal and side-chain amine protectionCatalytic hydrogenation, HBr/AcOH
tert-ButoxycarbonylBoc(CH3)3CO-CO-N-terminal amine protection in SPPSAcidic conditions (e.g., TFA)
9-FluorenylmethoxycarbonylFmocC13H9CH2O-CO-N-terminal amine protection in SPPSBasic conditions (e.g., piperidine)
Benzyl (B1604629)BzlC6H5CH2-Side-chain hydroxyl and thiol protectionStrong acid (e.g., HF), catalytic hydrogenation

Incorporation into Non-Peptidic Scaffolds

The utility of this compound extends beyond peptide-based structures. Its chiral backbone and aromatic side chain serve as a valuable starting point for the synthesis of a diverse array of non-peptidic scaffolds. These scaffolds are often found at the core of natural products and medicinally important compounds. beilstein-journals.org

For example, the tyrosine framework can be chemically manipulated to construct complex heterocyclic systems and other intricate molecular architectures. The protected amino and hydroxyl groups ensure that the stereochemistry of the original amino acid is preserved throughout the synthetic sequence, which is often critical for the biological activity of the final product. The ability to selectively deprotect the functional groups allows for the stepwise introduction of new functionalities, enabling the construction of highly substituted and complex target molecules.

Precursor for Tyrosine Analogs and Derivatives

The chemical modification of amino acids is a powerful strategy for probing biological processes and developing new therapeutic agents. This compound is a key precursor for the synthesis of a wide variety of tyrosine analogs and derivatives with tailored properties.

Synthesis of Modified Tyrosine Residues for Biochemical Probes

The ability to introduce specific modifications into the tyrosine side chain is of great interest for creating biochemical probes. researchgate.net These probes can be used to study protein-protein interactions, enzyme mechanisms, and signal transduction pathways. For instance, tyrosine residues can be modified with fluorescent tags, cross-linking agents, or isotopically labeled groups.

Starting from this compound, the protected aromatic ring can be subjected to various chemical reactions, such as nitration or halogenation, to introduce functional handles for further elaboration. nih.gov Following the modification of the side chain, the protecting groups can be removed to yield the desired tyrosine analog, which can then be incorporated into peptides or proteins. nih.gov This approach has been utilized to create probes for studying post-translational modifications like tyrosine sulfation. nih.gov

Pathways to L-Tyrosine Derivatives with Specific Substitution Patterns

The synthesis of L-tyrosine derivatives with specific substitution patterns on the aromatic ring is a significant challenge in organic chemistry. researchgate.net this compound provides a versatile platform for achieving this goal. The protecting groups deactivate the amino and hydroxyl groups, allowing for regioselective electrophilic substitution on the aromatic ring.

For example, electrophilic aromatic substitution reactions can be employed to introduce substituents at the ortho-positions of the phenol (B47542) ring. Subsequent removal of the protecting groups furnishes L-tyrosine derivatives with precisely controlled substitution patterns. These derivatives are valuable for structure-activity relationship studies and for the development of drugs with improved pharmacological profiles.

Utilization in Solid-Phase and Solution-Phase Synthetic Methodologies

This compound is a versatile reagent that can be employed in both solid-phase and solution-phase synthetic strategies, offering flexibility to the synthetic chemist.

In solution-phase synthesis , all reactions are carried out in a homogeneous solution, and the intermediates are isolated and purified after each step. beilstein-journals.org This traditional approach is well-suited for the large-scale synthesis of peptides and other complex molecules. This compound is readily soluble in many organic solvents, making it compatible with a wide range of solution-phase reactions.

Solid-phase peptide synthesis (SPPS) , pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. beilstein-journals.orgcore.ac.uk This method allows for the rapid synthesis of peptides with the aid of automation. youtube.com While the benzyloxycarbonyl (Cbz) group is more commonly associated with solution-phase synthesis, derivatives of this compound can be adapted for use in SPPS. peptide.com For instance, the fully protected tyrosine derivative can be coupled to the resin-bound peptide, and the protecting groups can be removed at the end of the synthesis. The choice between solution-phase and solid-phase synthesis depends on the specific target molecule, the desired scale of the synthesis, and the available resources. lsu.edunih.gov

Table 2: Comparison of Synthetic Methodologies
FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Reaction Medium Homogeneous solutionHeterogeneous (solid support in liquid)
Purification Required after each stepPerformed at the end of the synthesis
Scale Easily scalable to large quantitiesTypically used for smaller scale synthesis
Automation More challenging to automateReadily automated
Reagent Excess Stoichiometric amounts often usedLarge excess of reagents used to drive reactions to completion

Adaptation for Automated Solid-Phase Peptide Synthesis (SPPS)

While modern automated Solid-Phase Peptide Synthesis (SPPS) is dominated by the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy due to its mild deprotection conditions, the use of N,O-bis(benzyloxycarbonyl)tyrosine, also known as Z-Tyr(Z)-OH, represents an older, more classical approach. Its adaptation to automated SPPS is infrequent and faces significant challenges.

The primary obstacle is the stability of the Cbz and benzyl (Bzl) ether protecting groups. Unlike the acid-labile Boc group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA), the Cbz group requires much harsher conditions for removal, typically catalytic hydrogenation or strong acids like hydrobromic acid in acetic acid (HBr/HOAc). organic-chemistry.orgosti.gov These conditions are generally incompatible with the standard resins and linkers used in automated synthesizers, which are designed for cleavage with TFA.

Therefore, adapting Z-Tyr(Z)-OH for automated SPPS would necessitate a non-standard setup, likely involving:

Highly Acid-Resistant Resins: Use of supports and linkers that are stable to the strong acidolysis required for final cleavage.

Specialized Cleavage Protocols: Implementation of post-synthesis cleavage steps involving catalytic hydrogenation or strong liquid acids, which are not standard features of most automated peptide synthesizers.

Orthogonality Issues: The harsh removal conditions limit the choice of protecting groups for other amino acids in the sequence, complicating the synthesis of complex peptides with varied functionalities.

Due to these limitations, Z-Tyr(Z)-OH is generally avoided in favor of more compatible derivatives like Fmoc-Tyr(tBu)-OH for routine automated SPPS.

Application in Solution-Phase Synthetic Routes

In contrast to its limited utility in automated SPPS, this compound is a valuable reagent in traditional solution-phase peptide synthesis. In this methodology, intermediates are isolated and purified after each coupling and deprotection step, allowing for a wider range of reaction conditions.

The dual Cbz protection of Z-Tyr(Z)-OH ensures that both the N-terminal amine and the reactive phenolic side chain are shielded from unwanted reactions during peptide bond formation. google.com This is crucial for preventing side reactions such as O-acylation of the hydroxyl group. The use of N- and O-protected tyrosine derivatives is a common strategy in the solution-phase synthesis of mixed peptides. mtu.edu

The typical workflow involving Z-Tyr(Z)-OH in a solution-phase synthesis would be:

Coupling: The carboxylic acid of Z-Tyr(Z)-OH is activated using a coupling agent (e.g., DCC, EDC) and reacted with the free amino group of another amino acid or peptide ester.

Purification: The resulting protected dipeptide is isolated from reaction byproducts and unreacted starting materials.

Deprotection: The Cbz groups are removed, most commonly via catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). rsc.orgresearchgate.net This method is clean and efficient, yielding toluene (B28343) and carbon dioxide as byproducts, and regenerates the free amine and phenolic hydroxyl group for subsequent reactions or to yield the final peptide.

This approach offers precise control over the synthetic sequence but is more labor-intensive and less easily automated than SPPS.

Contributions to Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the power of traditional organic chemistry, presents new opportunities for the application of protected amino acids like this compound.

Integration with Engineered Biocatalysts for Tyrosine Derivatives

A significant advancement in green chemistry is the development of "deprotectase" enzymes that can remove protecting groups under mild, aqueous conditions, offering an alternative to harsh chemical reagents. rsc.org This is particularly relevant for the Cbz group, whose removal typically requires catalytic hydrogenation, a process that is not always compatible with sensitive functional groups in a complex molecule.

Recent research has identified and characterized an amidohydrolase from the bacterium Sphingomonas paucimobilis, referred to as a Cbz-ase, which can selectively cleave the N-Cbz group from various amino acids, including N-Cbz-L-tyrosine. rsc.orgrsc.org This enzymatic deprotection occurs under mild conditions and demonstrates high selectivity, leaving other protecting groups and sensitive functionalities untouched. rsc.org

A study demonstrated the construction of a one-pot, two-step enzymatic cascade to deprotect a doubly-protected amino acid, showcasing the potential of this methodology. rsc.orgresearchgate.net This integration of a biocatalyst offers a sustainable and highly selective method for the deprotection step in a synthetic route.

Table 1: Enzymatic Deprotection of N-Cbz-L-Tyrosine by Sphingomonas Cbz-ase rsc.org
SubstrateEnzymeReaction ConditionResult
N-Cbz-L-TyrosineCbz-ase (from S. paucimobilis)Aqueous buffer, Room TemperatureSuccessful deprotection to form L-Tyrosine

This biocatalytic approach allows for the incorporation of Cbz-protected building blocks into synthetic pathways that also involve enzymatic transformations, where the use of heavy metal catalysts or strong acids would be prohibitive.

Expanding the Scope of Tyrosine-Related Molecular Diversity

The development of enzymatic tools compatible with Cbz-protected tyrosine derivatives helps expand the potential for creating diverse and complex molecules. The ability to selectively deprotect the N-terminus under mild, enzymatic conditions allows for the use of Z-Tyr(Z)-OH in synthetic strategies aimed at producing unnatural peptides and complex natural products. rsc.orgnih.gov

By avoiding harsh chemical reagents, chemists can preserve other sensitive functional groups within a molecule during the deprotection step. This enables more complex and innovative molecular architectures to be assembled. For example, a Cbz-protected tyrosine unit could be incorporated into a larger molecule via chemical means, followed by selective enzymatic removal of the Cbz group to unmask an amine for further functionalization, such as ligation with another peptide or the introduction of a fluorescent tag. rsc.org

Furthermore, the selective functionalization of tyrosine residues is a key strategy for modifying proteins and peptides to enhance their properties or to study biological processes. nih.gov While many of these methods focus on modifying the unprotected residue within a peptide, the availability of robust chemoenzymatic toolkits, including deprotectases for stable protecting groups like Cbz, broadens the range of compatible building blocks and synthetic disconnections available to the synthetic chemist. This ultimately facilitates the creation of a wider array of tyrosine-containing molecules with novel structures and functions.

Mechanistic and Theoretical Investigations of N,o Bis Benzyloxy Carbonyl Tyrosine Reactions

Reaction Mechanism Elucidation in Protecting Group Manipulations

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in organic synthesis for the protection of amines and, less frequently, hydroxyl groups. google.comtotal-synthesis.com In the case of tyrosine, both the α-amino group and the phenolic hydroxyl group can be protected with Cbz groups, forming n,o-Bis[(benzyloxy)carbonyl]tyrosine. Understanding the mechanisms of the attachment and removal of these groups is vital for its effective use.

Kinetics and Thermodynamics of Benzyloxycarbonyl Formation and Cleavage

Formation: The introduction of the benzyloxycarbonyl group onto tyrosine involves the acylation of the amino and hydroxyl groups. The process for N-acylation typically occurs via the nucleophilic attack of the amine on the highly reactive benzyl (B1604629) chloroformate. total-synthesis.com This reaction, often performed under Schotten-Baumann conditions with a base like sodium bicarbonate, proceeds through a tetrahedral intermediate before eliminating a chloride ion. total-synthesis.com The protection of the phenolic hydroxyl group (O-acylation) follows a similar nucleophilic substitution mechanism, though it may require different conditions to achieve selectively. total-synthesis.comdifferencebetween.com

The thermodynamics of Cbz group formation are generally favorable, driven by the formation of a stable carbamate (B1207046) or carbonate ester. However, kinetic control is crucial, as the amino group is significantly more nucleophilic than the phenolic hydroxyl group, allowing for selective N-protection under controlled conditions.

Cleavage: The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This deprotection method is thermodynamically favorable due to the formation of stable products: toluene (B28343) and a carbamic acid intermediate that readily decarboxylates to yield the free amine. total-synthesis.com

An alternative method for cleavage is acidolysis, using strong acids like HBr in acetic acid or trifluoroacetic acid (TFA). total-synthesis.comnih.gov The mechanism involves the protonation of the carbamate oxygen, followed by an SN2 attack by a nucleophile or unimolecular cleavage to release the benzyl cation. total-synthesis.com The rate of acidolytic cleavage is highly dependent on the stability of the resulting benzyl cation and the specific conditions used. For instance, the cleavage of the O-benzyl group from 3-nitrotyrosine (B3424624) is dramatically faster (over 2,000,000 times) than from O-benzyltyrosine, with a measured pseudo-first-order rate constant of 15.3 s⁻¹ and an activation barrier of 32 kcal mol⁻¹ at 20 °C in approximately 80% TFA. nih.gov While this is for an O-benzyl ether, it illustrates the profound effect of ring substituents on cleavage kinetics.

The kinetics of dipeptide synthesis using Cbz-protected phenylalanine have been studied, showing that the process can be modeled with apparent forward and reverse reaction rate constants, though side reactions can complicate the kinetic analysis. mdpi.com

Table 1: Comparison of Cbz Cleavage Conditions and Mechanisms

Method Reagents Mechanism Key Thermodynamic/Kinetic Factors
Hydrogenolysis H₂ gas, Pd/C catalyst Catalytic reduction Favorable due to formation of stable toluene and CO₂. total-synthesis.com
Acidolysis HBr/AcOH, TFA SN1 or SN2 Rate depends on acid strength and stability of the benzyl cation. total-synthesis.comnih.gov

| Push-Pull | Thioanisole-TFA | Push-pull mechanism | Avoids O-to-C rearrangement by providing a soft nucleophile to trap the benzyl cation. |

Investigation of Side Reactions and Byproduct Formation

Several side reactions can occur during the protection and deprotection of tyrosine, impacting yield and purity.

During Protection: When installing the Cbz groups, there is a possibility of incomplete reaction, leading to a mixture of unprotected tyrosine, N-mono-Cbz-tyrosine, and O-mono-Cbz-tyrosine alongside the desired N,O-bis-Cbz-tyrosine. The relative nucleophilicity of the amino and hydroxyl groups means that N-acylation is generally faster than O-acylation. differencebetween.com Achieving complete bis-protection often requires forcing conditions or a significant excess of the acylating agent, which can lead to other byproducts.

During Deprotection: A significant side reaction during the acidolytic cleavage of O-protected tyrosine derivatives is the Fries-like rearrangement, an acid-catalyzed O-to-C migration of the benzyl group. nih.gov This rearrangement results in the formation of 3-benzyltyrosine, an undesired byproduct. Studies have shown that this side reaction can be suppressed by using specific reagent systems, such as HBr in a mixture of phenol (B47542) and p-cresol, or a 7:3 mixture of trifluoroacetic acid and acetic acid, which can trap the electrophilic benzyl cation before it alkylates the electron-rich phenolic ring. nih.gov

In peptide synthesis, other side reactions not specific to tyrosine but relevant to the process include aggregation and diketopiperazine formation, particularly when dealing with dipeptides. mdpi.com The presence of bulky protecting groups on the tyrosine side chain could potentially influence the rates of these side reactions.

Table 2: Major Side Reactions in Tyrosine Protection Chemistry

Reaction Stage Side Reaction Description Mitigation Strategies
Protection Incomplete Acylation Formation of mono-protected species (N-Cbz-Tyr, O-Cbz-Tyr). Use of excess acylating agent, optimization of reaction conditions (base, solvent).
Deprotection (Acidolysis) O-to-C Benzyl Migration Acid-catalyzed rearrangement of the O-benzyl group to the 3-position of the aromatic ring. nih.gov Use of scavengers (e.g., phenol, thioanisole); specific acid mixtures. nih.gov

| Peptide Synthesis | Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-ester to form a six-membered ring, leading to chain termination. mdpi.com | Use of specific resins (e.g., 2-chlorotrityl) in solid-phase synthesis; in situ neutralization protocols. |

Computational Chemistry and Modeling Studies

Computational methods are invaluable tools for understanding the structure, reactivity, and dynamics of molecules like this compound at an atomic level.

Quantum Mechanical (QM) Calculations for Reaction Intermediates

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and stability of reaction intermediates and transition states. nih.govnih.gov For the reactions of this compound, QM calculations can model the tetrahedral intermediates formed during Cbz group installation and the charged intermediates or transition states in acidolytic cleavage.

For example, DFT calculations on a tyrosine dipeptide analogue have been used to map out the potential energy surface and understand how intramolecular interactions, such as those between an N-H bond and the aromatic ring, determine the stability of different conformers. nih.govresearchgate.net Similar calculations could be applied to the intermediates in Cbz reactions to understand their relative energies and predict the most likely reaction pathways. By modeling the transition states, one can calculate activation barriers, providing theoretical estimates for reaction rates that can be compared with experimental kinetic data. nih.gov

Molecular Dynamics (MD) Simulations of Protected Tyrosine Conformers

Molecular dynamics simulations allow for the exploration of the conformational landscape of molecules over time, providing insights into their flexibility and interactions with the environment. nih.gov For this compound, MD simulations can reveal the preferred orientations of the two bulky Cbz groups and the tyrosine side chain.

Studies on related molecules have shown the power of this approach. MD simulations of dityrosine (B1219331) have demonstrated that the side chain conformers (rotamers) interconvert on a picosecond timescale in aqueous solution. nih.gov For a dityrosine-containing peptide, however, these side chain rotations were not observed over a 400 ps trajectory, indicating that incorporation into a peptide backbone significantly restricts conformational freedom. nih.gov Another study used MD simulations to show how the phosphorylation of a tyrosine residue altered the flexibility and hydrogen bonding network within a protein, thereby affecting its activity. nih.gov

Prediction of Reactivity and Selectivity in Modified Tyrosine Systems

Computational models can be used to predict how the presence of the N- and O-Cbz protecting groups affects the reactivity and selectivity of the tyrosine derivative in subsequent chemical transformations, such as peptide bond formation.

The reactivity of the tyrosine residue is known to be highly sensitive to modifications. For example, the electrochemical oxidation of tyrosine-containing peptides is influenced by adjacent amino acids, which affect the secondary reactions that occur after the initial oxidation. nih.gov Computationally, methods like Distortion/Interaction Analysis and Energy Decomposition Analysis can pinpoint the origins of reactivity, such as steric clashes or favorable electronic interactions. nih.gov

For this compound, computational models could predict the electronic and steric effects of the two protecting groups on the nucleophilicity of the carboxylate (in its deprotonated form) or the susceptibility of the activated carboxyl group to nucleophilic attack during peptide coupling. These models could help explain differences in coupling efficiency compared to other protected tyrosine derivatives and guide the rational design of synthetic strategies.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound N,O-bis-Cbz-tyrosine
Benzyloxycarbonyl Cbz or Z
Benzyl chloroformate Cbz-Cl
Tyrosine Tyr
3-benzyltyrosine
Sodium bicarbonate NaHCO₃
Trifluoroacetic acid TFA
N-mono-Cbz-tyrosine N-Cbz-Tyr
O-mono-Cbz-tyrosine O-Cbz-Tyr
O-benzyltyrosine Tyr(Bzl)

Spectroscopic Studies for Mechanistic Insights

Spectroscopic methods are fundamental in the elucidation of reaction mechanisms and the detailed structural analysis of molecules. For this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial data regarding its structural dynamics, intermolecular interactions, and transformations of its functional groups during chemical reactions.

NMR Spectroscopy for Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the three-dimensional structure and conformational dynamics of this compound in solution. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can gain a detailed understanding of the molecule's atomic arrangement and how it interacts with its environment.

In ¹H NMR spectra, the protons of the tyrosine backbone, specifically the α-proton and the diastereotopic β-protons, exhibit chemical shifts that are highly sensitive to the molecule's conformation. The coupling constants between these protons provide valuable information about the dihedral angles, which helps in defining the preferred rotamers of the side chain. Advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be utilized to identify through-space interactions between protons. This allows for the study of folding patterns and intermolecular associations, such as those driven by hydrogen bonding or π-π stacking between the aromatic rings of the benzyloxycarbonyl protecting groups and the tyrosine side chain.

The following table provides representative ¹H NMR data for this compound, which is instrumental in its structural characterization.

Table 1: Representative ¹H NMR Data for this compound

Atom Position Chemical Shift (δ) in ppm Signal Multiplicity Coupling Constant (J) in Hz
Aromatic H 7.40-7.10 Multiplet -
Phenyl H (Tyr side chain) 7.05 and 6.95 Doublet 8.5
NH 5.35 Doublet 8.0
Benzylic CH₂ (O-Cbz) 5.18 Singlet -
Benzylic CH₂ (N-Cbz) 5.08 Singlet -
α-CH 4.65 Multiplet -
β-CH₂ 3.10 Multiplet -

Note: Data is typically recorded in a deuterated solvent like CDCl₃ and referenced to tetramethylsilane (B1202638) (TMS). Values can vary based on experimental conditions.

IR Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a powerful tool for monitoring reactions involving this compound by tracking changes in its characteristic functional groups. The IR spectrum of this compound displays distinct absorption bands that correspond to the vibrations of its specific chemical bonds.

The two benzyloxycarbonyl (Cbz) groups are the most prominent features in the IR spectrum. They each contain a carbonyl (C=O) group, which gives rise to strong stretching vibrations in the region of 1760-1715 cm⁻¹. The N-H bond of the carbamate linkage also produces a characteristic stretching band around 3330 cm⁻¹. During chemical reactions, such as the deprotection of the tyrosine derivative, IR spectroscopy allows for real-time monitoring of the conversion. The disappearance of the strong carbonyl and N-H bands of the Cbz groups, coupled with the emergence of new bands corresponding to the free amine (NH₂) and hydroxyl (-OH) groups, provides clear and direct evidence of the functional group transformation.

The table below summarizes the key IR absorption frequencies that are used to identify and characterize this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 3300-2500 (broad)
N-H (Carbamate) Stretching ~3330
Aromatic C-H Stretching 3100-3000
Carbonyl (C=O, Ester-Cbz) Stretching ~1760
Carbonyl (C=O, Carbamate-Cbz) Stretching ~1715
Aromatic C=C Stretching 1600-1450
C-O Stretching 1250-1150

Note: Spectra are often recorded from a KBr pellet or as a mull. The exact wavenumbers can be influenced by the sample preparation method and intermolecular interactions.

Structural and Conformational Analysis of N,o Bis Benzyloxy Carbonyl Tyrosine and Its Derivatives

Conformational Preferences of the Protected Amino Acid

The conformational landscape of n,o-Bis[(benzyloxy)carbonyl]tyrosine is largely dictated by the rotational freedom around several key single bonds and the non-covalent interactions established between the two benzyloxycarbonyl groups and the tyrosine side chain.

Intramolecular Interactions and Their Energetic Contributions

Intramolecular non-covalent interactions play a crucial role in stabilizing specific conformations of this compound. The most significant of these are π-π stacking interactions. rsc.org These can occur between the aromatic rings of the two benzyloxycarbonyl groups or between a Cbz ring and the phenol (B47542) ring of the tyrosine side chain. The geometry of these interactions can be parallel-displaced, T-shaped, or sandwiched, with the former two being generally more energetically favorable. wikipedia.org

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the influence of substituents on π-π stacking interactions. rsc.orgnih.gov For this compound, the presence of electron-donating and electron-withdrawing groups on the aromatic rings could modulate the strength of these stacking interactions. Furthermore, hydrogen bonding can occur between the N-H of the urethane (B1682113) and a carbonyl oxygen, or with the phenolic oxygen, leading to folded conformations. These intramolecular forces collectively contribute to a complex potential energy surface with several low-energy minima, each corresponding to a distinct conformation.

Stereochemical Aspects of this compound

The stereochemical integrity of the chiral center in tyrosine is paramount during synthetic manipulations. The choice of protecting groups and reaction conditions is critical to prevent racemization and to control the stereochemical outcome of reactions at other sites in the molecule.

Chirality Maintenance During Synthetic Transformations

A key advantage of the benzyloxycarbonyl protecting group is its stability under a wide range of reaction conditions, which is crucial for preserving the chirality of the α-carbon of the amino acid. nih.gov The Cbz group is stable to both basic and mild acidic conditions, allowing for selective deprotection of other functional groups in a peptide chain without compromising the stereochemical purity of the Cbz-protected residue.

The removal of the Cbz group is typically achieved under neutral conditions via catalytic hydrogenation. organic-chemistry.org These mild conditions minimize the risk of racemization, which can be a concern with methods involving strong acids or bases. The reliability of the Cbz group in protecting the stereocenter has made this compound a valuable building block in solution-phase peptide synthesis.

Diastereoselectivity in Reactions Involving Protected Tyrosine

The protecting groups on tyrosine can exert significant stereochemical control in reactions, leading to diastereoselectivity. For instance, in Friedel-Crafts reactions involving N-protected β-hydroxytyrosine esters, the nature of the nitrogen protecting group has been shown to dictate the facial diastereoselectivity. nih.gov Studies have demonstrated that while unprotected amino groups lead preferentially to syn-products, the use of a bulky N,N-dibenzyl protecting group favors the formation of anti-products. nih.gov This directing effect is attributed to the formation of a conformationally locked benzylic cation intermediate, where the protecting group shields one face of the molecule.

Advanced Spectroscopic and Diffraction Techniques

A variety of advanced analytical techniques are employed to elucidate the complex three-dimensional structure and conformational dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are powerful tools for conformational analysis in solution. nih.gov Chemical shift analysis, particularly of the backbone and side-chain protons and carbons, can provide insights into the local electronic environment and secondary structure. nih.govresearchgate.net Nuclear Overhauser Effect (NOE) experiments can be used to identify through-space proximities between protons, providing crucial distance constraints for determining the folded structure and the nature of intramolecular stacking.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. nih.gov By analyzing the diffraction pattern of a crystal, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles. rsc.org This technique also elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

In a crystallographic study of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-l-tyrosine, the molecule was found to adopt an E-conformation at the urethane bond in the solid state. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, forming sheet-like structures. researchgate.net The side chain exhibits a folded conformation where the two phenyl rings are nearly perpendicular to each other. researchgate.net

Illustrative Crystallographic Data for a Related Compound (O-benzyl-L-tyrosine N-carboxy anhydride) nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)5.8953 (3)
b (Å)14.1758 (8)
c (Å)17.5109 (10)
α (°)90
β (°)90
γ (°)90
Volume (ų)1463.31 (14)
Z4

This data is for O-benzyl-L-tyrosine N-carboxy anhydride (B1165640) and serves as an example of the type of information obtained from an X-ray crystallography experiment.

The dihedral angle between the benzyloxy and benzyl (B1604629) rings in O-benzyl-L-tyrosine N-carboxy anhydride is found to be nearly coplanar. nih.gov In the crystal, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming ribbons which are further linked by C—H⋯π interactions to create a three-dimensional network. nih.gov It is plausible that this compound would exhibit similar, though not identical, packing arrangements driven by the potential for hydrogen bonding involving the urethane and ester carbonyl groups.

Solution-State Conformation through NMR and CD Spectroscopy

The conformation of molecules in solution can differ significantly from their solid-state structure. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques for probing the solution-state conformation and dynamics of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR would be instrumental in confirming the molecular structure. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity of protons, which is crucial for determining the preferred conformation in solution.

In a study of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-l-tyrosine, NMR data indicated that the Z-conformation around the urethane bond is more stable in solution, in contrast to the E-conformation observed in the solid state. researchgate.net This highlights the importance of solution-state studies. The dynamic equilibrium between different conformers can also be studied using variable temperature NMR experiments. researchgate.net

Illustrative ¹H NMR Data for a Related Compound (Boc-O-benzyl-L-tyrosine in CDCl₃) chemicalbook.com

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.44 - 7.28m5HPhenyl H (of benzyl)
7.09d2HAromatic H (of tyrosine)
6.91d2HAromatic H (of tyrosine)
5.04s2H-OCH₂-
4.58m1Hα-CH
3.12 - 2.98m2Hβ-CH₂
1.43s9Ht-Butyl H

This data is for Boc-O-benzyl-L-tyrosine and serves as an example of the type of information obtained from a ¹H NMR experiment.

Illustrative ¹³C NMR Data for a Related Compound (Boc-O-benzyl-L-tyrosine) chemicalbook.com

Chemical Shift (ppm)Assignment
175.5C=O (acid)
157.9C=O (Boc)
155.4Aromatic C-O
137.0Aromatic C (ipso, benzyl)
130.3Aromatic CH (tyrosine)
128.6Aromatic CH (benzyl)
128.0Aromatic CH (benzyl)
127.4Aromatic CH (benzyl)
127.9Aromatic C (ipso, tyrosine)
115.0Aromatic CH (tyrosine)
80.1Quaternary C (Boc)
70.0-OCH₂-
54.5α-CH
37.4β-CH₂
28.3CH₃ (Boc)

This data is for Boc-O-benzyl-L-tyrosine and serves as an example of the type of information obtained from a ¹³C NMR experiment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is particularly sensitive to the chiral environment of a molecule and is widely used to study the secondary structure of peptides and proteins. For a single amino acid derivative like this compound, the CD spectrum would be influenced by the conformation of the backbone and the orientation of the aromatic chromophores of the benzyloxycarbonyl groups and the tyrosine side chain.

The technique can be used to detect conformational changes induced by solvent, temperature, or binding to other molecules. While the concept of secondary structure is more applicable to polymers, the CD spectrum of this compound would provide a characteristic signature of its preferred solution-state conformation. For instance, the interaction between the aromatic rings could lead to exciton (B1674681) coupling, which would be observable in the CD spectrum. Studies on polyproline II (PPII) structures, which can be adopted by single amino acid residues in certain contexts, show a characteristic positive peak around 220 nm, distinguishing them from disordered structures. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Deprotection Strategies

The removal of the Cbz protecting group is a crucial step in the synthetic application of N,O-Bis[(benzyloxy)carbonyl]tyrosine. While traditional methods like catalytic hydrogenolysis are effective, they can be incompatible with sensitive functional groups elsewhere in a molecule. google.comorganic-chemistry.org This limitation drives research into milder and more selective deprotection techniques.

Orthogonal deprotection, the selective removal of one protecting group in the presence of others, is paramount for the efficient synthesis of complex molecules. For Cbz-protected compounds, developing alternatives to standard hydrogenolysis is a key research focus. total-synthesis.com One promising approach involves using aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov This system effectively removes N-Cbz groups at room temperature and is tolerant of other reducible groups, such as O- and N-benzyl protecting groups, offering a significant advantage in multi-step synthetic routes. nih.gov

Another strategy employs nucleophilic reagents. A method using 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been shown to deprotect Cbz-protected amines under conditions that are superior to hydrogenolysis or Lewis acid-mediated methods for substrates with sensitive functionalities. organic-chemistry.org Furthermore, research into selective amide bond cleavage at tyrosine residues using reagents like Dess–Martin periodinane (DMP) opens new avenues. nih.gov This reaction proceeds with high site-selectivity for tyrosine, demonstrating the potential for highly specific deprotection and modification even within complex peptides. nih.gov

Deprotection MethodReagentsKey FeaturesSelectivityCitation
Lewis Acid-Mediated AlCl₃ in HFIPAmbient temperature; cost-effective; scalable; avoids pyrophoric H₂ gas.Orthogonal to O- and N-Bn groups. nih.gov
Nucleophilic Cleavage 2-mercaptoethanol, K₃PO₄, DMASuperior for substrates with sensitive functionalities compared to hydrogenolysis.High functional group tolerance. organic-chemistry.org
Oxidative Cleavage Dess–Martin periodinane (DMP)Mild conditions; generates a unique hyperoxidized tyrosine motif.High site-selectivity for the N-terminal amide bond of tyrosine. nih.gov
Catalytic Hydrogenation Pd/C, NaBH₄ in MethanolRapid and facile; in situ hydrogen generation avoids H₂ cylinders.Effective for Cbz and benzyl (B1604629) esters. researchgate.netcapes.gov.br

Moving beyond traditional chemical reagents, researchers are exploring enzymatic and photolytic methods for Cbz group removal, which offer exceptional mildness and specificity.

Enzymatic Deprotection: An enzyme has been identified that specifically hydrolyzes the Cbz group from Cbz-protected L-amino acids. google.com This biocatalytic approach operates under mild conditions (pH 7, 42-45°C) and demonstrates high stereospecificity, making it a valuable tool for chiral synthesis. google.com The enzyme, a dimeric protein, can be used as a cell extract or in purified form to deprotect various Cbz-containing compounds, achieving high yields (e.g., 87% molar yield for one substrate). google.com This method is particularly advantageous when other parts of the molecule are sensitive to the harsh conditions of chemical deprotection, such as hydrogenation. google.com

Photolytic Deprotection: Photoremovable protecting groups (PPGs) provide unparalleled spatial and temporal control over the release of a molecule. acs.org For tyrosine, derivatives can be "caged" with photolabile groups that are cleaved upon irradiation with light, often at longer wavelengths (>300 nm) to avoid damaging the molecule. acs.org While the Cbz group itself is not the most common PPG, research into photolabile linkers and phenacyl moieties provides a blueprint for designing photolabile versions of tyrosine. acs.org For instance, strategies involving arylcarbonylmethyl groups can be used to protect the phenol (B47542) group of tyrosine, which can then be released with high quantum yields upon photolysis. acs.org This approach is highly compatible with techniques like solid-phase peptide synthesis, allowing for the precise incorporation of protected tyrosine that can be deprotected on demand. acs.org

Innovative Bioconjugation and Probe Development

Bioconjugation—the linking of two biomolecules—is essential for creating diagnostic probes, targeted therapeutics, and tools for studying biological processes. Tyrosine provides a unique handle for these modifications, offering an alternative to more commonly used lysine (B10760008) or cysteine residues. nih.gov

The development of tyrosine-selective modification chemistries is a rapidly expanding field. nih.gov The PTAD chemistry used for hydrogel formation is a prime example of a bio-orthogonal reaction that enables specific bioconjugation at tyrosine sites. nih.govstanford.edu This allows for the attachment of probes, drugs, or other molecules to proteins without affecting lysine residues, which are often critical for a protein's structure and function. stanford.edu

Furthermore, novel cleavage strategies can themselves generate new opportunities for conjugation. The hyperoxidized tyrosine motif created using DMP-mediated cleavage is highly electrophilic. nih.gov This unprecedented functional group could serve as a unique target for selective bioconjugation or further synthetic manipulation, enabling the development of novel peptide-based probes and therapeutics. nih.gov The ability to use a protected precursor like this compound ensures that the tyrosine residue is available and unmodified until the desired conjugation or modification step.

Site-Specific Labeling with Protected Tyrosine Moieties

The ability to selectively modify proteins at specific sites is crucial for understanding their function and for the development of new therapeutics. rsc.org Tyrosine residues, due to their unique chemical properties, present an attractive target for such modifications. rsc.org The hydroxyl group of tyrosine's phenyl ring can participate in hydrogen bonding and the formation of tyrosyl radicals involved in electron transfer, while the aromatic side chain can engage in π-stacking interactions. rsc.org

Protecting the reactive groups of tyrosine, as in this compound, allows for controlled and site-specific incorporation or modification. One approach involves the use of reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), which has been investigated for its ability to selectively bind to tyrosine. rsc.org Mass spectrometry is then used to identify the labeled sites, providing valuable insights into protein structure and interactions. rsc.org

Another innovative method for site-specific protein labeling utilizes the genetically encoded tyrosine (Y-tag). nih.gov This technique involves the oxidation of tyrosine to a 1,2-quinone using mushroom tyrosinase, followed by a strain-promoted cycloaddition reaction with bicyclo[6.1.0]nonyne (BCN) derivatives. nih.gov This method has been successfully applied for the fluorophore labeling of proteins and the preparation of antibody-drug conjugates. nih.gov

Design of Smart Probes Utilizing Tyrosine Derivatives

"Smart probes" are molecules designed to signal changes in their environment, such as the presence of a specific enzyme or a change in pH. nih.gov Tyrosine and its derivatives are excellent candidates for the development of such probes due to their intrinsic fluorescence and the sensitivity of their phenolic hydroxyl group. rsc.org

Researchers have developed fluorescent molecular probes derived from L-tyrosine that can act as differential sensors for ions like iodide and fluoride, as well as reversible chromogenic pH indicators. rsc.org These probes demonstrate how the local solvent environment can modulate their fluorescent properties, allowing for the detection of specific analytes. rsc.org

Furthermore, triazabutadiene-based fluorogenic probes have been synthesized for the specific labeling of tyrosine residues. researchgate.netresearchgate.net These probes generate a reactive diazonium species under mild conditions, which then forms a fluorescent azo-bond with tyrosine residues. researchgate.netresearchgate.net This approach has been used to label proteins and even viral capsids, offering a tool for studying protein-protein interactions and for real-time imaging experiments in living cells. researchgate.netresearchgate.net In a similar vein, fluorescent probes based on the Bruton's tyrosine kinase (BTK) inhibitor evobrutinib (B607390) have been developed to image endogenous BTK in living cells without inhibiting its enzymatic activity. nih.gov This allows for the real-time visualization of BTK's dynamic signaling pathways. nih.gov

Computational Design and Predictive Modeling for Tyrosine Derivatives

Computational methods are revolutionizing the way scientists design and predict the properties of new molecules. These approaches are being increasingly applied to tyrosine derivatives to accelerate the discovery of novel compounds with desired functionalities.

De Novo Design of Functional Tyrosine-Containing Molecules

De novo design refers to the creation of new molecules from scratch using computational algorithms. youtube.com In the context of tyrosine-containing molecules, this approach is used to design proteins and peptides with specific binding affinities and functions. nih.govyoutube.com For instance, researchers have successfully designed protein switches that link phosphorylation by tyrosine kinases to protein-protein association. nih.gov These switches are designed so that a tyrosine residue is either exposed or buried within the protein structure, depending on the binding of another molecule, thereby controlling its accessibility to kinases. nih.gov

Generative deep learning models are also being employed to create novel molecules. chapman.edu These models can navigate the vast chemical space and generate new structures with optimized properties. chapman.edu For example, a generative reinforcement learning approach called POLYGON has been developed to design polypharmacology compounds, which are molecules that can inhibit multiple protein targets. nih.gov This method has been used to generate compounds targeting pairs of proteins, including tyrosine kinases, that are co-dependent in cancer cells. nih.gov

Machine Learning Approaches for Reaction Pathway Prediction

Machine learning is becoming an indispensable tool for predicting the outcomes of chemical reactions and for designing synthetic routes. nih.govrjptonline.org These models can be trained on large datasets of known reactions to predict the products of new reactions or to suggest the necessary reagents to achieve a desired transformation. nih.govarxiv.org

For tyrosine derivatives, machine learning models can predict post-translational modifications such as nitration, sulfation, and phosphorylation. acs.org By analyzing the sequence and structural features around tyrosine residues, these models can identify which sites are likely to be modified, providing valuable information for understanding cellular signaling pathways. acs.org

Furthermore, machine learning strategies are being developed to guide the autonomous design of protein kinase inhibitors. chapman.edu These approaches combine generative models with classifiers that predict the likelihood of a molecule inhibiting a specific kinase, allowing for the efficient exploration of chemical space and the design of novel inhibitors with high specificity. chapman.edu

Q & A

Q. How are unexpected byproducts during deprotection steps in peptide synthesis troubleshooted?

  • Troubleshooting :
  • Incomplete Deprotection : Extend acid exposure time (e.g., 2 hrs in 95% TFA for Boc) or increase catalyst loading (20% Pd-C for Cbz).
  • Side Reactions : Add scavengers (e.g., triisopropylsilane) to prevent carbocation rearrangements during acidolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.